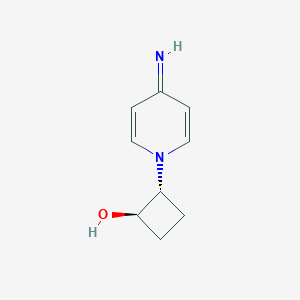

trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

CAS No.: 2165427-99-4

Cat. No.: VC3167350

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2165427-99-4 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (1R,2R)-2-(4-iminopyridin-1-yl)cyclobutan-1-ol |

| Standard InChI | InChI=1S/C9H12N2O/c10-7-3-5-11(6-4-7)8-1-2-9(8)12/h3-6,8-10,12H,1-2H2/t8-,9-/m1/s1 |

| Standard InChI Key | BPGSEOQTTKIZIY-RKDXNWHRSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H]1N2C=CC(=N)C=C2)O |

| SMILES | C1CC(C1N2C=CC(=N)C=C2)O |

| Canonical SMILES | C1CC(C1N2C=CC(=N)C=C2)O |

Introduction

Structural Characteristics and Properties

Molecular Structure

Trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol features a cyclobutane core with two key functional groups in a trans configuration. The four-membered cyclobutane ring provides a rigid scaffold with approximately 90° bond angles, creating significant ring strain. This strain energy contributes to the compound's potential reactivity. The trans configuration indicates that the hydroxyl group at position 1 and the pyridine-derived substituent at position 2 are oriented on opposite faces of the cyclobutane ring.

The 4-imino-1,4-dihydropyridin-1-yl moiety represents a modified pyridine ring system with an imino group at the 4-position, creating an electron-rich nitrogen heterocycle. This structural feature likely contributes significantly to the compound's chemical behavior and potential biological activities. The presence of both a hydroxyl group and a nitrogen-containing heterocycle suggests potential for hydrogen bonding interactions, which could be relevant for biological applications.

Theoretical Physical Properties

Based on structural analysis, the following physical properties can be predicted:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O | Structure analysis |

| Molecular Weight | Approximately 164.21 g/mol | Calculated from atomic weights |

| Physical State | Likely solid at room temperature | Based on similar cyclobutane derivatives |

| Solubility | Likely soluble in polar organic solvents | Due to hydroxyl and heterocyclic groups |

| Melting Point | Estimated 110-150°C | Based on comparable cyclobutane compounds |

| Stability | Potentially sensitive to heat and light | Due to cyclobutane ring strain |

The compound's cyclobutane ring introduces significant ring strain, which may make it susceptible to ring-opening reactions under certain conditions. The presence of the hydroxyl group also introduces potential for oxidation reactions or elimination to form unsaturated derivatives.

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Preparation of cyclobutanone | Photochemical [2+2] cycloaddition | 30-60% |

| 2 | Reduction to cyclobutanol | NaBH₄, methanol, 0°C | 70-90% |

| 3 | Activation of hydroxyl group | Mesylation or tosylation | 80-95% |

| 4 | Coupling with 4-imino-1,4-dihydropyridine | Base-mediated substitution | 40-70% |

| 5 | Stereochemical resolution | Chromatographic separation | 30-50% |

The stereoselectivity of the reduction step would be crucial for obtaining the desired trans configuration. Careful control of reaction conditions and possibly the use of stereoselective reducing agents would be necessary to favor the trans isomer.

Challenges in Synthesis

Several challenges might be encountered in the synthesis of this compound:

-

Controlling the stereochemistry to ensure the trans configuration

-

Maintaining the stability of the strained cyclobutane ring during multi-step synthesis

-

Selective functionalization of the cyclobutane ring

-

Introducing the 4-imino-1,4-dihydropyridin-1-yl group without affecting other functional groups

-

Purification and separation of stereoisomers

Spectroscopic Characterization

Predicted NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be valuable for characterizing trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol. The expected spectral features include:

| Proton Environment | Expected Chemical Shift (ppm) | Coupling Pattern |

|---|---|---|

| Cyclobutane CH (position 1) | 3.8-4.2 | Multiplet |

| Cyclobutane CH (position 2) | 4.0-4.5 | Multiplet |

| Cyclobutane CH₂ (positions 3,4) | 1.8-2.5 | Complex multiplets |

| Hydroxyl OH | 1.5-2.0 (variable) | Singlet (may be broad) |

| Pyridine ring CH | 6.5-8.0 | Multiple signals |

| Imino NH | 5.0-6.0 | Broad singlet |

The ¹³C NMR spectrum would likely show distinctive signals for the cyclobutane carbons (approximately 25-45 ppm), the carbon bearing the hydroxyl group (approximately 65-75 ppm), and the pyridine ring carbons (110-160 ppm).

Other Analytical Techniques

Mass spectrometry would be useful for confirming the molecular weight and fragmentation pattern. The compound would likely exhibit a molecular ion peak at m/z 164, with characteristic fragmentation patterns including loss of the hydroxyl group and cleavage of the cyclobutane ring.

Infrared spectroscopy would reveal characteristic absorption bands:

-

O-H stretching (3300-3500 cm⁻¹)

-

C-H stretching (2850-3000 cm⁻¹)

-

C=N stretching (1640-1690 cm⁻¹)

-

Pyridine ring vibrations (1400-1600 cm⁻¹)

-

C-O stretching (1050-1150 cm⁻¹)

| Potential Transformation | Product Type | Application Area |

|---|---|---|

| Ring opening reactions | Functionalized butane derivatives | Fine chemical synthesis |

| Hydroxyl modification | Ethers, esters, carbonates | Pharmaceutical intermediates |

| Imino group transformations | Amines, amides | Diverse chemical building blocks |

| Pyridine functionalization | Elaborated heterocycles | Medicinal chemistry |

The strained cyclobutane ring provides potential energy that could be harnessed in controlled ring-opening processes, potentially leading to stereoselective synthesis of more complex structures.

Structure-Activity Relationship Considerations

Conformational Analysis

The trans configuration of the substituents on the cyclobutane ring would place them in a specific spatial orientation that could be crucial for any biological activity. This conformational constraint is often beneficial in drug design as it can:

-

Reduce the entropic penalty upon binding to a biological target

-

Enhance selectivity by presenting functional groups in a defined orientation

-

Improve metabolic stability by restricting access to sites of enzymatic attack

The cyclobutane ring would adopt a slightly puckered conformation to relieve some of the angle strain, which would affect the precise positioning of the hydroxyl and pyridine-derived groups.

Comparative Analysis with Similar Compounds

-

Cyclobutanol derivatives generally show interesting reactivity profiles due to ring strain

-

Pyridine-substituted cycloalkanes have been investigated for various pharmaceutical applications

-

Compounds containing the 4-imino-1,4-dihydropyridine moiety may exhibit redox activity

The combination of these structural elements in trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol creates a unique chemical entity with potentially novel properties.

Analytical Challenges and Considerations

Stability Concerns

The strained cyclobutane ring might present stability challenges:

-

Potential thermal instability due to relief of ring strain through ring opening

-

Possible photochemical reactivity, particularly given the presence of the heterocyclic system

-

Hydroxyl group could participate in elimination reactions

These stability considerations would need to be addressed in any analytical method development or formulation studies.

Separation and Purification

The separation of trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol from potential synthetic byproducts, especially its cis isomer, would likely require careful chromatographic technique development. High-performance liquid chromatography (HPLC) with a chiral stationary phase might be necessary for isomer separation.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing efficient and stereoselective synthetic routes to trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol. Photochemical [2+2] cycloaddition approaches might be particularly promising, given recent advances in this area . Improvements in stereoselectivity and yield would be valuable research objectives.

Structure-Property Relationship Studies

Comprehensive investigation of the physical, chemical, and potential biological properties of this compound would be valuable. Comparative studies with structural analogues could provide insights into the effects of the trans configuration and the specific heterocyclic substituent.

Derivatization Studies

The hydroxyl group provides an attractive handle for derivatization. A systematic exploration of various derivatives (ethers, esters, carbonates, etc.) could lead to compounds with enhanced properties or specific functional applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume